molecular formula C21H22BrN B8393773 1'-[4-(Bromomethyl)benzyl]spiro[indene-1,4'-piperidine]

1'-[4-(Bromomethyl)benzyl]spiro[indene-1,4'-piperidine]

Cat. No. B8393773
M. Wt: 368.3 g/mol
InChI Key: RWFCRBKEJWEIAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-[4-(Bromomethyl)benzyl]spiro[indene-1,4'-piperidine] is a useful research compound. Its molecular formula is C21H22BrN and its molecular weight is 368.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1'-[4-(Bromomethyl)benzyl]spiro[indene-1,4'-piperidine] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1'-[4-(Bromomethyl)benzyl]spiro[indene-1,4'-piperidine] including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1'-[4-(Bromomethyl)benzyl]spiro[indene-1,4'-piperidine]

Molecular Formula

C21H22BrN

Molecular Weight

368.3 g/mol

IUPAC Name

1'-[[4-(bromomethyl)phenyl]methyl]spiro[indene-1,4'-piperidine]

InChI

InChI=1S/C21H22BrN/c22-15-17-5-7-18(8-6-17)16-23-13-11-21(12-14-23)10-9-19-3-1-2-4-20(19)21/h1-10H,11-16H2

InChI Key

RWFCRBKEJWEIAC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12C=CC3=CC=CC=C23)CC4=CC=C(C=C4)CBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a 0° C. solution of [4-(spiro[indene-1,4′-piperidine]-1′-ylmethyl)phenyl]methanol (1.5 g, 4.91 mmol) in DCM (50 mL) is added phosphorus tribromide (0.667 mL, 6.8 mmol). The reaction mixture is stirred for 15 minutes at 0° C. The reaction mixture is diluted with water (100 mL) at 0° C. and extracted with DCM (2×200 mL). The combined extracts are washed with brine, dried over sodium sulfate, filtered, and concentrated to give the title compound as an off white solid (1.1 g, 61%). ESI/MS m/z 369 (M+H)+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.667 mL
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reactant
Reaction Step One
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Quantity
50 mL
Type
solvent
Reaction Step One
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Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Yield
61%

Synthesis routes and methods II

Procedure details

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